![molecular formula C10H13IN2O4 B2416831 Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate CAS No. 207724-94-5](/img/structure/B2416831.png)
Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
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Overview
Description
“Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate” is a chemical compound with the CAS Number: 207724-94-5 . It has a molecular weight of 352.13 . The IUPAC name for this compound is "tert-butyl 2- (5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H13IN2O4/c1-10 (2,3)17-7 (14)5-13-4-6 (11)8 (15)12-9 (13)16/h4H,5H2,1-3H3, (H,12,15,16)" . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis Applications :
- Used in the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, a process involving tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate, showing its utility in pyrimidine derivatization (Jin Dong-yuan, 2010).
- Employed in the preparation of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, indicating its role in complex organic syntheses (G. Gasser et al., 2006).
Chemical Reagent :
- Used as a raw material in synthesizing oxazolo[3, 2-a]pyrimidine derivatives, highlighting its importance as a chemical reagent in producing pyrimidine-based structures (H. Kanno et al., 1991).
Medicinal Chemistry :
- Plays a role in the development of histamine H4 receptor ligands, used for optimizing the potency of 2-aminopyrimidines in medicinal chemistry applications (R. Altenbach et al., 2008).
- Utilized as a key intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication (S. Rádl, 2003).
Material Science :
- Plays a part in the synthesis of new compounds with potential for redox-active materials in energy storage applications (D. Yigit et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound contains an iodine atom, which could potentially be involved in halogen bonding interactions with target proteins .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s biological activity .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
properties
IUPAC Name |
tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLILQXIKLSUKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate |
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